molecular formula C19H22O3 B8689745 6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B8689745
M. Wt: 298.4 g/mol
InChI Key: SXBBIXUTWIMUSX-UHFFFAOYSA-N
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Patent
US09000185B2

Procedure details

The title compound (2.56 g, 58% yield) was prepared using the procedure described for Intermediate 11, starting from 6-hydroxy-2,3-dihydro-1H-inden-1-one (3.0 g, 20.3 mmol) and cyclobutylmethanol (2.10 mL, 22.3 mmol). The mixture was heated to 45° C. and left stirring over a weekend. 1H NMR (500 MHz, CDCl3) δ ppm 1.81-2.03 (m, 4H), 2.11-2.20 (m, 2H), 2.69-2.74 (m, 2H), 2.78 (dt, 1H), 3.04-3.12 (m, 2H), 3.96 (d, 2H), 7.17-7.22 (m, 2H), 7.36 (d, 1H); MS (ES+) m/z 217 [M+H]+.
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
F[C:2]1(F)[CH2:5][CH:4]([CH2:6][O:7][C:8]2[CH:16]=[C:15]3[C:11]([CH2:12][CH2:13][C:14]3=[O:17])=[CH:10][CH:9]=2)[CH2:3]1.[OH:19][C:20]1[CH:28]=[C:27]2C(CCC2=O)=[CH:22][CH:21]=1.C1(CO)CCC1>>[CH:4]1([CH2:6][O:7][C:8]2[CH:16]=[C:15]3[C:11]([CH2:12][C:13]4([CH2:27][CH2:28][C:20](=[O:19])[CH2:21][CH2:22]4)[C:14]3=[O:17])=[CH:10][CH:9]=2)[CH2:5][CH2:2][CH2:3]1

Inputs

Step One
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC(C1)COC1=CC=C2CCC(C2=C1)=O)F
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C2CCC(C2=C1)=O
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C1(CCC1)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirring over a weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)COC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.